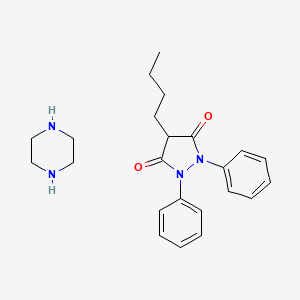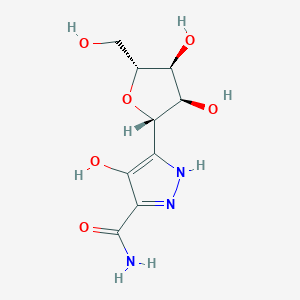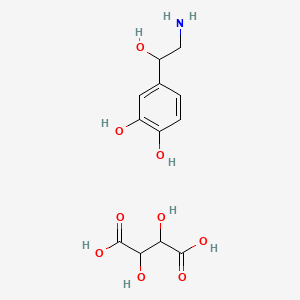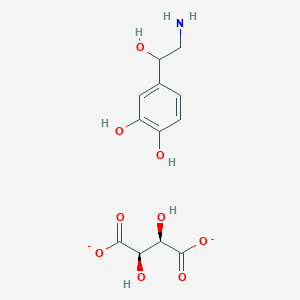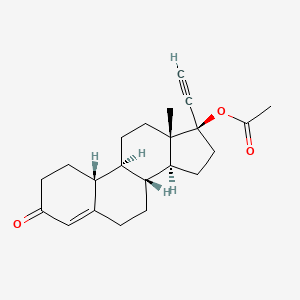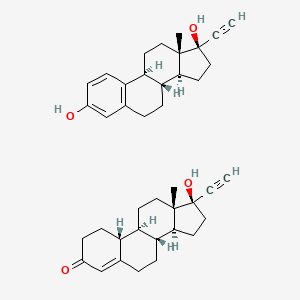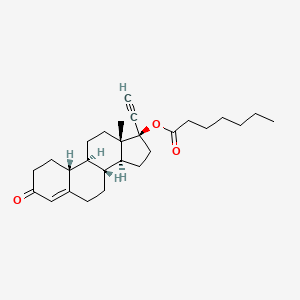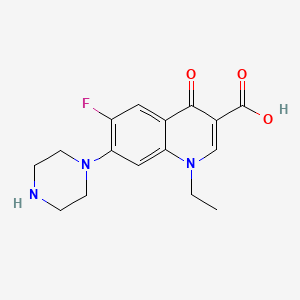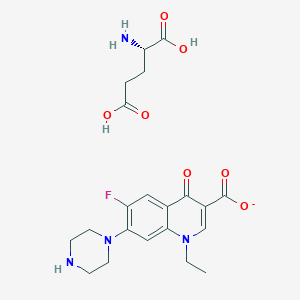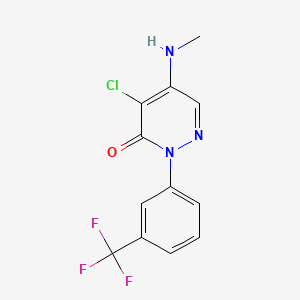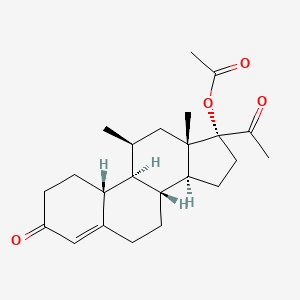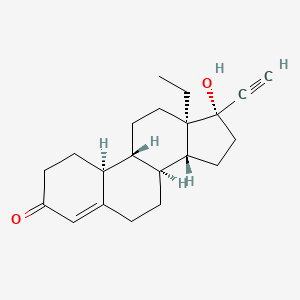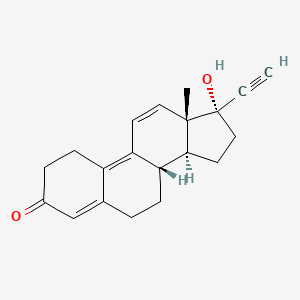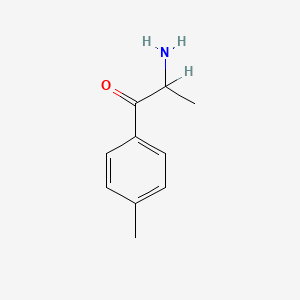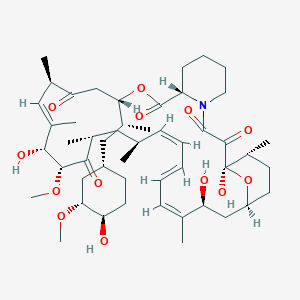
16-O-Demethylsirolimus
Overview
Description
16-O-Demethylsirolimus is a chemical compound with the formula C50H77NO13 . It contains 77 Hydrogen atoms, 50 Carbon atoms, 1 Nitrogen atom, and 13 Oxygen atoms .
Synthesis Analysis
The synthesis of 16-O-Demethylsirolimus involves complex chemical reactions. A study has developed a simple, rapid, and sensitive reverse phase high performance liquid chromatography (RP-HPLC) method for quantification of sirolimus in pharmaceutical dosage forms . Another study reported a quantitative method for the analysis of sirolimus in blood using solid-phase sample preparation and HPLC-electrospray-tandem mass spectrometry detection .Molecular Structure Analysis
The molecular structure of 16-O-Demethylsirolimus is complex, with a total of 144 bonds. It includes 67 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 9 double bonds, 3 six-membered rings, 1 ester (aliphatic), 1 tertiary amide (aliphatic), 3 ketones (aliphatic), 4 hydroxyl groups, 3 secondary alcohols, and 3 ethers (aliphatic) .Chemical Reactions Analysis
16-O-Demethylsirolimus is a metabolite of sirolimus, which is primarily metabolized by O-demethylation and/or hydroxylation via CYP3A4 to form seven major metabolites, including hydroxy, demethyl, and hydroxydemethyl metabolites .Physical And Chemical Properties Analysis
The molecular weight of 16-O-Demethylsirolimus is 900.1 g/mol . It has a XLogP3-AA value of 5.5, indicating its lipophilicity . It has 4 hydrogen bond donors and 13 hydrogen bond acceptors .Scientific Research Applications
1. Bioalkylation of Rapamycin
- Summary of Application : The study characterizes a methyltransferase, RapM, which is involved in the biosynthesis of the potent immunosuppressive agent rapamycin. RapM regioselectively methylates the C16 hydroxyl group of desmethyl rapamycin precursors in vitro and is promiscuous in accepting alternative co-factors in addition to AdoMet .
- Methods of Application : A coupled enzyme system was developed, including a mutant human enzyme methionine adenosyl transferase (MAT), along with RapM, which was used to prepare alkylated rapamycin derivatives (rapalogs) with alternative ethyl and allyl ether groups, derived from simple S-ethyl or S-allyl methionine analogues .
- Results : The study demonstrated the potential to generate a diverse array of alkylated rapalogs, with altered properties, that would be difficult to obtain by traditional synthetic approaches .
2. Age-Dependent Changes in Sirolimus Metabolite Formation
- Summary of Application : The study explores the effect of growth on age-dependent changes in sirolimus clearance with a focus on cytochrome P450 3A (CYP3A) subfamily mediated metabolism .
- Methods of Application : Predose blood samples were obtained at steady state from 18 patients with neurofibromatosis type 1. Sirolimus and its 5 CYP3A-dependent primary metabolites were quantified by HPLC–UV/MS .
- Results : The study suggests that the age-dependent changes in sirolimus clearance can be explained by size-related increases in CYP3A metabolic capacity, most likely due to liver and intestinal growth .
3. Cancer Treatment
- Summary of Application : 16-O-Demethylsirolimus exhibits immense potential in drug development, particularly in the field of cancer treatment. Its unique properties make it a valuable tool for studying cell signaling pathways and developing targeted therapies.
4. Immunosuppressant in Organ Transplants
- Summary of Application : Sirolimus, which 16-O-Demethylsirolimus is a metabolite of, is used as an immunosuppressant to prevent organ transplant rejections .
- Methods of Application : Sirolimus is typically administered orally, and the dosage is carefully monitored and adjusted to maintain a specific blood level of the drug .
- Results : The use of sirolimus has been shown to significantly reduce the risk of organ rejection following transplantation . It helps to ensure that the transplanted organ can function effectively in the recipient’s body.
5. Treatment of Lymphangioleiomyomatosis
- Summary of Application : Sirolimus, which 16-O-Demethylsirolimus is a metabolite of, is used to treat lymphangioleiomyomatosis, a rare lung disease that primarily affects women of childbearing age .
- Methods of Application : Sirolimus is typically administered orally, and the dosage is carefully monitored and adjusted to maintain a specific blood level of the drug .
- Results : The use of sirolimus has been shown to stabilize lung function and improve quality of life in patients with lymphangioleiomyomatosis .
6. Treatment of Perivascular Epithelioid Cell Tumors
- Summary of Application : Sirolimus is used to treat adults with locally advanced unresectable or metastatic malignant perivascular epithelioid cell tumors (PEComa) .
- Methods of Application : Sirolimus is typically administered orally, and the dosage is carefully monitored and adjusted to maintain a specific blood level of the drug .
- Results : The use of sirolimus has been shown to be effective in treating PEComa, improving patient survival rates .
Future Directions
properties
IUPAC Name |
(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18,30-trihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H77NO13/c1-29-15-11-10-12-16-30(2)40(53)27-37-20-18-35(7)50(60,64-37)47(57)48(58)51-22-14-13-17-38(51)49(59)63-42(32(4)25-36-19-21-39(52)43(26-36)61-8)28-41(54)31(3)24-34(6)45(56)46(62-9)44(55)33(5)23-29/h10-12,15-16,24,29,31-33,35-40,42-43,45-46,52-53,56,60H,13-14,17-23,25-28H2,1-9H3/b12-10-,15-11+,30-16+,34-24-/t29-,31-,32-,33-,35-,36+,37+,38+,39-,40+,42+,43-,45-,46+,50-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYGVVKSAGDVDY-PWONDPTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C\C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H77NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
900.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-O-Demethyl Rapamycin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



